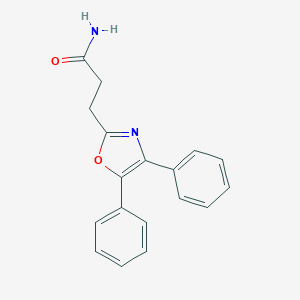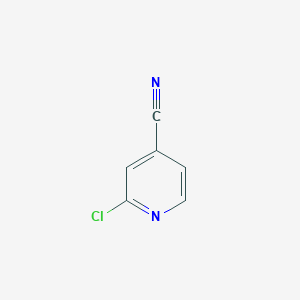
DIETHYL 1-NAPHTHYLMETHYLPHOSPHONATE
Vue d'ensemble
Description
Phosphonic acid, (1-naphthylmethyl)-, diethyl ester is an organophosphorus compound that features a phosphonic acid ester group attached to a naphthylmethyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (1-naphthylmethyl)-, diethyl ester typically involves the reaction of diethyl phosphite with 1-naphthylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonic acid, (1-naphthylmethyl)-, diethyl ester can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding phosphonic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phosphonic acid esters.
Applications De Recherche Scientifique
Phosphonic acid, (1-naphthylmethyl)-, diethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.
Medicine: Explored for its potential therapeutic applications, including as an anti-Alzheimer’s agent due to its ability to inhibit acetylcholinesterase.
Industry: Utilized in the development of flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of phosphonic acid, (1-naphthylmethyl)-, diethyl ester involves its interaction with molecular targets such as enzymes. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby increasing its levels in the synaptic cleft. This action can enhance neurotransmission and potentially alleviate symptoms of neurodegenerative diseases like Alzheimer’s.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phosphonic acid, (1-naphthylmethyl)-, dimethyl ester
- Phosphonic acid, (1-naphthylmethyl)-, diphenyl ester
- Phosphonic acid, (1-naphthylmethyl)-, diisopropyl ester
Uniqueness
Phosphonic acid, (1-naphthylmethyl)-, diethyl ester is unique due to its specific ester group, which influences its reactivity and solubility. Compared to its dimethyl and diphenyl counterparts, the diethyl ester may exhibit different physical properties and reactivity profiles, making it suitable for specific applications in synthesis and research.
Propriétés
IUPAC Name |
1-(diethoxyphosphorylmethyl)naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19O3P/c1-3-17-19(16,18-4-2)12-14-10-7-9-13-8-5-6-11-15(13)14/h5-11H,3-4,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFNZPMQIKMSUTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC=CC2=CC=CC=C21)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80201790 | |
| Record name | Phosphonic acid, (1-naphthylmethyl)-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80201790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53575-08-9 | |
| Record name | Diethyl P-(1-naphthalenylmethyl)phosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53575-08-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1-Naphthylmethyl)phosphonic acid diethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053575089 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 53575-08-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404293 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphonic acid, (1-naphthylmethyl)-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80201790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-NAPHTHYLMETHYL)PHOSPHONIC ACID DIETHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7J5W5E9BE8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does the structure of Diethyl 1-Naphthylmethylphosphonate influence its reactivity with cyclic enones compared to benzylphosphonate esters?
A: this compound displays a distinct reactivity profile compared to benzylphosphonate esters when reacting with cyclic enones. While lithiated benzylphosphonate esters primarily undergo 1,2-addition to the carbonyl group of cyclohex-2-enone, the lithiated derivative of this compound exhibits reverse regioselectivity. This results in the formation of the 1,4-addition product as the major product. [] This difference in reactivity can be attributed to the presence of the naphthyl group in this compound, which likely influences the steric and electronic properties of the molecule, ultimately impacting its reaction pathway.
Q2: What insights into the conformational preferences of this compound were gained through the combination of NMR spectroscopy, X-ray crystallography, and molecular modeling?
A: Analysis of the 1,4-addition product of this compound with cyclohex-2-enone using various techniques provided valuable information about the conformational preferences of the molecule. The 3JHH vicinal coupling constant, derived from the 1H NMR spectrum, suggested a specific conformation about the C(1)-Cα bond in solution. [] This finding was further corroborated by X-ray crystallography, which revealed a similar conformation in the solid state. [] Molecular modeling studies confirmed that this conformation was indeed the most stable for the molecule. These combined results highlight the power of integrating different analytical and computational approaches to gain a comprehensive understanding of molecular structure and behavior.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![3-(4'-Bromo[1,1'-biphenyl]-4-yl)-1,2,3,4-tetrahydro-1-naphthalenol](/img/structure/B57799.png)

